The compound is sourced from synthetic organic chemistry and is primarily utilized in research settings. Its classification as a thioamide places it within a category of compounds known for their diverse biological activities, including potential applications in medicinal chemistry.
The synthesis of 2-(2,2-Difluoroethoxy)ethanethioamide typically involves the nucleophilic substitution reaction between 2,2-difluoroethanol and ethanethioamide. The general synthetic route can be outlined as follows:
The molecular structure of 2-(2,2-Difluoroethoxy)ethanethioamide features several key components:
InChI=1S/C4H7F2NOS/c5-3(6)1-8-2-4(7)9/h3H,1-2H2,(H2,7,9)
OTTAJDPVGXIXFA-UHFFFAOYSA-N
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in biological systems .
The chemical reactivity of 2-(2,2-Difluoroethoxy)ethanethioamide includes:
The mechanism of action for 2-(2,2-Difluoroethoxy)ethanethioamide likely involves:
This dual functionality suggests potential therapeutic applications where modulation of enzyme activity is desired .
The scientific applications of 2-(2,2-Difluoroethoxy)ethanethioamide span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2